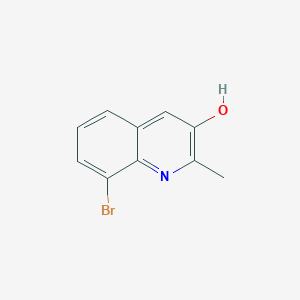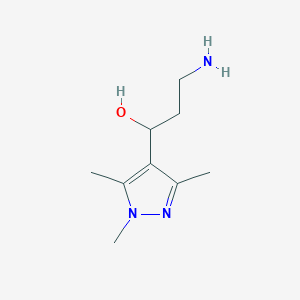![molecular formula C14H11NO4 B13179411 (2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid is an organic compound that features a furan ring substituted with an acrylic acid moiety and an aminocarbonyl phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoyl chloride with 2-furylacrylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the aminocarbonyl moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3) are employed.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenyl derivatives and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its functional groups allow it to interact with various biological molecules, providing insights into biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The furan ring and acrylic acid moiety can participate in various chemical reactions, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-thienyl}acrylic acid: Similar structure but with a thiophene ring instead of a furan ring.
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-pyrrolyl}acrylic acid: Contains a pyrrole ring instead of a furan ring.
Uniqueness
(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions in chemical and biological systems, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H11NO4 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(E)-3-[5-(4-carbamoylphenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H11NO4/c15-14(18)10-3-1-9(2-4-10)12-7-5-11(19-12)6-8-13(16)17/h1-8H,(H2,15,18)(H,16,17)/b8-6+ |
Clave InChI |
RUFZWWCBSOTUFE-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)O)C(=O)N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Benzyloxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13179342.png)
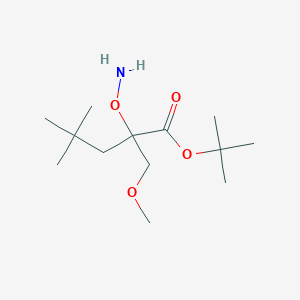
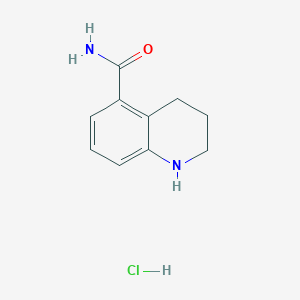
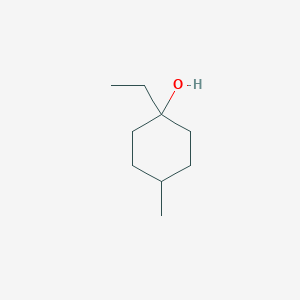
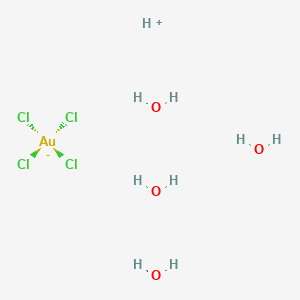
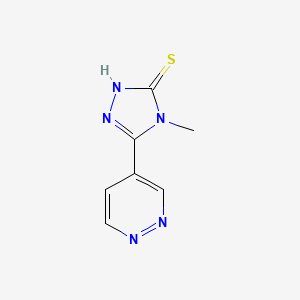
![4,5-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13179376.png)
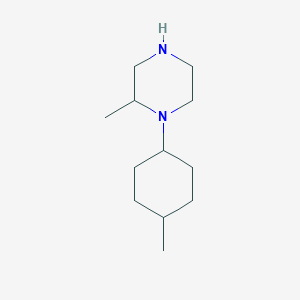

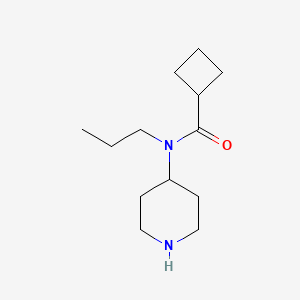
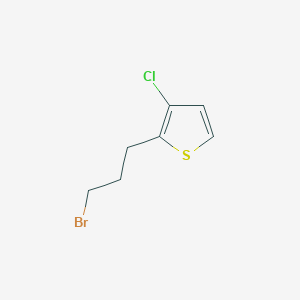
![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
